Cas no 2137698-33-8 (1-(5-Chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

1-(5-Chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine is a specialized benzofuran derivative featuring a chloro-fluoro substitution pattern on the aromatic ring and a branched alkylamine side chain. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of halogen substituents enhances its reactivity in cross-coupling reactions, while the amine functionality allows for further derivatization. Its well-defined molecular architecture is advantageous for applications in medicinal chemistry, particularly in the development of bioactive compounds targeting CNS disorders or antimicrobial agents. The compound's stability and synthetic versatility make it a practical choice for exploratory synthesis and structure-activity relationship studies.
1-(5-Chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine structure
2137698-33-8 structure
Product Name:1-(5-Chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine
CAS No:2137698-33-8
MF:C12H13ClFNO
MW:241.689125776291
CID:6216871
PubChem ID:165455077
Update Time:2025-05-21

1-(5-Chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(5-chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine
    • 2137698-33-8
    • EN300-745130
    • 1-(5-Chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine
    • Inchi: 1S/C12H13ClFNO/c1-6(2)12(15)10-5-7-9(16-10)4-3-8(13)11(7)14/h3-6,12H,15H2,1-2H3
    • InChI Key: KGCWSWDVFNBGCQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1F)C=C(C(C(C)C)N)O2

Computed Properties

  • Exact Mass: 241.0669699g/mol
  • Monoisotopic Mass: 241.0669699g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 39.2Ų

1-(5-Chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine Pricemore >>

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Additional information on 1-(5-Chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine

1-(5-Chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine

The compound 1-(5-Chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine, identified by the CAS number 2137698-33-8, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of amines and features a complex structure incorporating a benzofuran moiety, which is known for its unique electronic properties and biological activity. The presence of chlorine and fluorine substituents further enhances its chemical reactivity and functional versatility.

The synthesis of this compound involves advanced organic chemistry techniques, including multi-step reactions and precise control over reaction conditions to achieve high purity and yield. Recent studies have highlighted its role in drug discovery, particularly in the development of bioactive molecules targeting specific cellular pathways. For instance, researchers have explored its potential as a modulator of enzyme activity, demonstrating promising results in vitro.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and a boiling point around 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry. These properties are crucial for its application in pharmaceutical research, where precise characterization is essential.

Recent advancements in computational chemistry have enabled detailed molecular modeling of this compound, providing insights into its three-dimensional structure and interaction with biological targets. For example, molecular docking studies have revealed potential binding affinities with G-protein coupled receptors (GPCRs), suggesting its potential role in the development of novel therapeutic agents.

Moreover, the compound's stability under physiological conditions has been evaluated through accelerated aging tests, indicating its suitability for in vivo studies. Preliminary pharmacokinetic data suggest moderate absorption rates and favorable bioavailability, which are critical factors for drug candidates.

In conclusion, the compound 1-(5-Chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine represents a valuable addition to the arsenal of tools available for chemical research. Its unique structural features, combined with recent scientific advancements, position it as a promising candidate for future innovations in drug discovery and materials science.

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